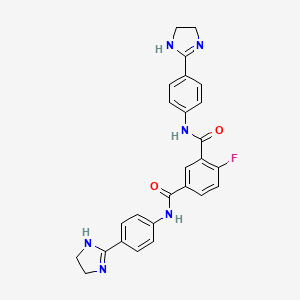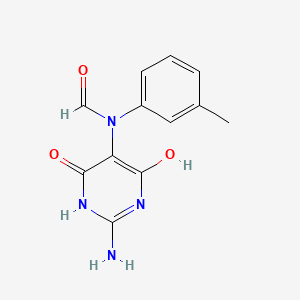
2-Amino-4,6-dihydroxy-5-pyrimidinyl(3-methylphenyl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4,6-dihydroxy-5-pyrimidinyl(3-methylphenyl)formamide is a chemical compound with the molecular formula C12H12N4O3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,6-dihydroxy-5-pyrimidinyl(3-methylphenyl)formamide typically involves the condensation of monosubstituted malonic acid diesters with guanidine in the presence of sodium ethoxide. This reaction is followed by the use of Vilsmeier–Haack–Arnold reagent and immediate deprotection of the (dimethylamino)methylene protecting groups . The optimized procedure ensures high yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with adjustments for scalability and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4,6-dihydroxy-5-pyrimidinyl(3-methylphenyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
2-Amino-4,6-dihydroxy-5-pyrimidinyl(3-methylphenyl)formamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Pyrimidine derivatives are known for their therapeutic potential, and this compound is investigated for its role in drug development.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The exact mechanism of action of 2-Amino-4,6-dihydroxy-5-pyrimidinyl(3-methylphenyl)formamide is not fully elucidated. pyrimidine derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4,6-dihydroxypyrimidine: A closely related compound with similar structural features.
2-Amino-4,6-dichloropyrimidine: Another derivative with distinct chemical properties and biological activities.
Uniqueness
2-Amino-4,6-dihydroxy-5-pyrimidinyl(3-methylphenyl)formamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
6939-53-3 |
|---|---|
Fórmula molecular |
C12H12N4O3 |
Peso molecular |
260.25 g/mol |
Nombre IUPAC |
N-(2-amino-4-hydroxy-6-oxo-1H-pyrimidin-5-yl)-N-(3-methylphenyl)formamide |
InChI |
InChI=1S/C12H12N4O3/c1-7-3-2-4-8(5-7)16(6-17)9-10(18)14-12(13)15-11(9)19/h2-6H,1H3,(H4,13,14,15,18,19) |
Clave InChI |
VOGRAVXTNYGDIE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N(C=O)C2=C(N=C(NC2=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


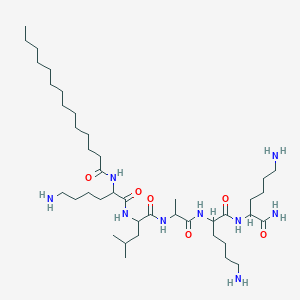
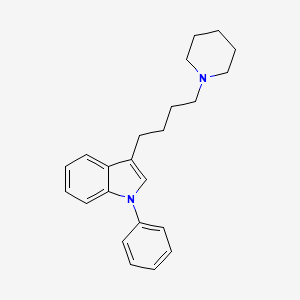
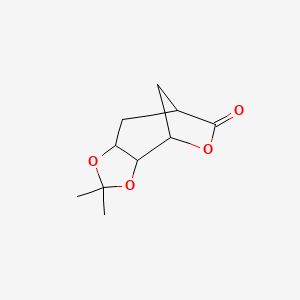
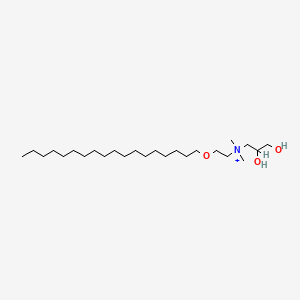
![[(3R,5R,8R,10R,17S)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azoniahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate;bromide](/img/structure/B15196540.png)
![[(2S,3R,4S,5S)-3-[(3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (1R,3R,5R,6S,7S,8R,10S,13S,14S,15R,24R,25R,28R,29S,32S,37S,41R,42R,44S)-6,7,13,14,19,44-hexahydroxy-5-(hydroxymethyl)-19,24,28,29,35,35,42-heptamethyl-17,21-dioxo-2,4,9,11,16,22-hexaoxaoctacyclo[22.20.0.03,8.010,15.025,42.028,41.029,38.032,37]tetratetracont-38-ene-32-carboxylate](/img/structure/B15196553.png)
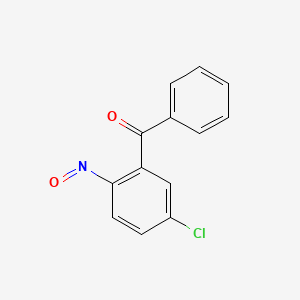
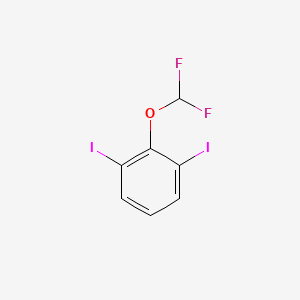

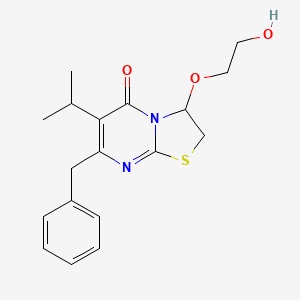
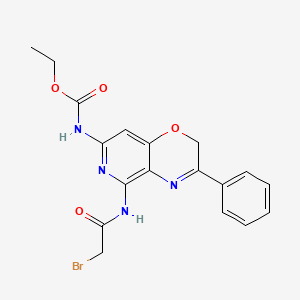
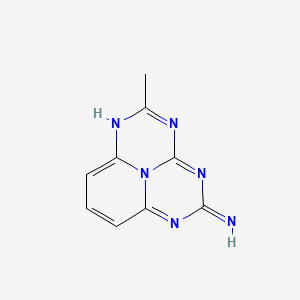
![2-(3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B15196592.png)
